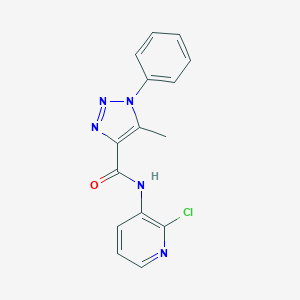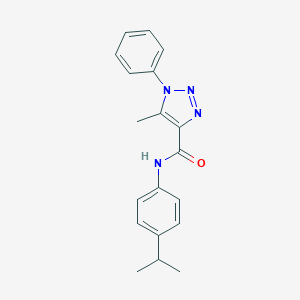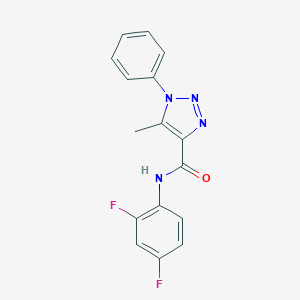![molecular formula C17H13F3N4O B278877 1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, commonly known as MTTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTC is a triazole derivative that has been synthesized using various methods and has shown promising results in different studies.
Mécanisme D'action
The mechanism of action of MTTC is not fully understood, but it has been suggested that the compound acts by inhibiting the activity of certain enzymes and receptors. MTTC has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine levels is believed to improve memory and cognitive function. MTTC has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, making MTTC a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
MTTC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. MTTC has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process. The compound has also been shown to modulate immune responses by inhibiting the production of cytokines, which are proteins involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
MTTC has several advantages for lab experiments, including its high potency and selectivity. The compound has been shown to exhibit high potency against cancer cells and has a low toxicity profile. MTTC is also highly selective, meaning that it targets specific enzymes and receptors without affecting other cellular processes. However, the limitations of MTTC include its poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of MTTC. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. The study of the compound's mechanism of action and its interaction with other cellular processes can also provide valuable insights into its potential applications. Overall, the study of MTTC has significant implications for the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
MTTC can be synthesized using various methods, including the reaction of 4-methylbenzylamine and 2-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and triazole. The reaction takes place at room temperature and yields MTTC as a white solid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Applications De Recherche Scientifique
MTTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. MTTC has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning.
Propriétés
Nom du produit |
1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C17H13F3N4O |
Poids moléculaire |
346.31 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O/c1-11-6-8-12(9-7-11)24-10-21-15(23-24)16(25)22-14-5-3-2-4-13(14)17(18,19)20/h2-10H,1H3,(H,22,25) |
Clé InChI |
TZKISCWEGLQOPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



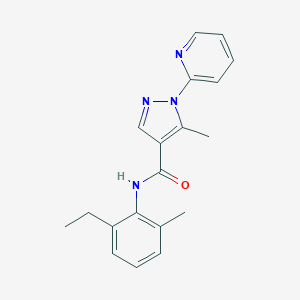
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278797.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)
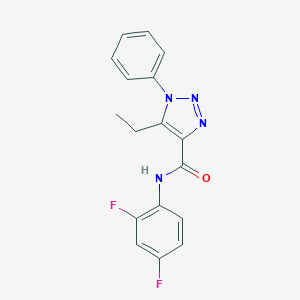
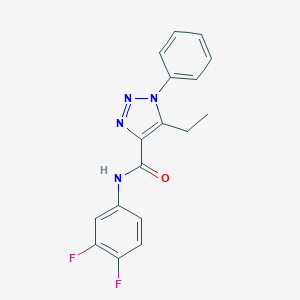
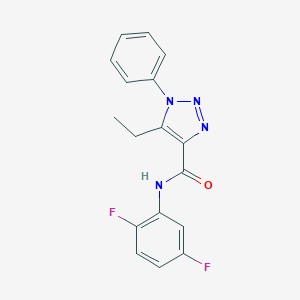
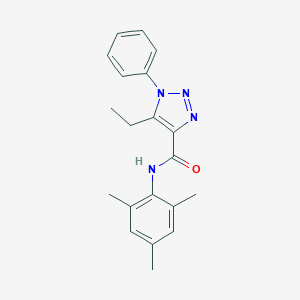
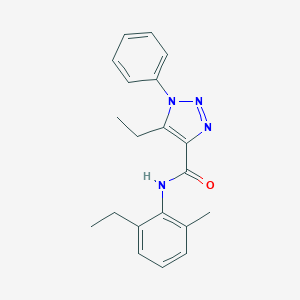
![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)
